molecular formula C27H35NO5 B1251161 Terpendole I

Terpendole I

Cat. No.: B1251161
M. Wt: 453.6 g/mol
InChI Key: AKOANWZRKXOJTC-ZWNZASDISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terpendole I involves the construction of a decahydro-1H-benzo[f]chromene system using an intermolecular Diels-Alder reaction. The starting materials for this synthesis include 2-methyl-1,3-cyclohexanedione and indole-2-carboxylic acid . The reaction conditions typically involve the use of a dienophile and a diene intermediate, which undergo cyclization to form the desired product.

Industrial Production Methods: The fungus Albophoma yamanashiensis has been identified as a natural producer of this compound .

Chemical Reactions Analysis

Types of Reactions: Terpendole I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may have different inhibitory effects on ACAT .

Scientific Research Applications

Terpendole I has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of indole diterpenes. In biology, this compound is used to investigate the mechanisms of fungal secondary metabolite production and their ecological roles. In medicine, its inhibitory effect on ACAT makes it a potential candidate for developing treatments for cholesterol-related disorders .

Mechanism of Action

The mechanism of action of terpendole I involves its inhibition of ACAT, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound reduces the formation of cholesteryl esters, thereby affecting cholesterol metabolism . This inhibition is achieved through the binding of this compound to the active site of ACAT, preventing the enzyme from catalyzing its reaction.

Properties

IUPAC Name

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOANWZRKXOJTC-ZWNZASDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpendole I
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Terpendole I
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Terpendole I
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